AG14361

Catalog No.
S548567
CAS No.
328543-09-5
M.F
C19H20N4O
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AG14361

CAS Number

328543-09-5

Product Name

AG14361

IUPAC Name

2-[4-[(dimethylamino)methyl]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C19H20N4O/c1-22(2)12-13-6-8-14(9-7-13)18-21-16-5-3-4-15-17(16)23(18)11-10-20-19(15)24/h3-9H,10-12H2,1-2H3,(H,20,24)

InChI Key

SEKJSSBJKFLZIT-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-dimethylaminomethylphenyl)-8,9-dihydro-7H-2,7,9a-benzo(cd)azulen-6-one, AG 14361, AG-14361, AG14361

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O

Description

The exact mass of the compound Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 2-[4-[(dimethylamino)methyl]phenyl]-5,6-dihydro- is 320.16371 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AG14361 is a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1), a critical enzyme involved in DNA repair processes. The compound exhibits a Ki value of approximately 6.3 nM for human PARP-1, indicating its strong inhibitory activity against this enzyme . By inhibiting PARP-1, AG14361 disrupts the base excision repair pathway, leading to the accumulation of DNA damage in cells exposed to DNA-damaging agents such as chemotherapeutic drugs and radiation . This property makes AG14361 a valuable tool in cancer research and therapy, particularly in enhancing the efficacy of certain anticancer treatments.

  • No known mechanism of action exists for this specific molecule due to the lack of research data. However, if the molecule binds to a specific receptor site similar to other benzodiazepines, it could potentially have anxiolytic or sedative effects [].
  • Safety information for this specific compound is unavailable. However, compounds containing amines can have various hazards depending on their specific structure. They might be irritants, have flammable properties, or exhibit some degree of toxicity.
  • Novel Ligand Design: The molecule's structure incorporates an imidazoline ring fused with a dihydrobenzodiazepine ring system. This combination might be of interest for researchers designing novel ligands for targets like enzymes or receptors.
  • Medicinal Chemistry: The presence of the dimethylamino group suggests a potential for central nervous system (CNS) activity. However, further investigation would be necessary to determine its specific effects.

AG14361 primarily functions through its interaction with PARP-1, inhibiting its enzymatic activity. The inhibition leads to a reduction in poly(ADP-ribosyl)ation of target proteins, which is crucial for the repair of single-strand breaks in DNA. This results in an increased sensitivity of cancer cells to DNA-damaging agents like topoisomerase I poisons and alkylating agents . The compound has been shown to enhance the cytotoxic effects of drugs such as camptothecin and temozolomide by prolonging the persistence of DNA strand breaks during treatment .

AG14361 has demonstrated significant biological activity in various studies. It enhances the cytotoxic effects of topoisomerase I inhibitors by sensitizing cells to these agents, leading to increased cell death in cancer models . Additionally, it has been shown to suppress acute allograft rejection by stabilizing regulatory T cells, indicating potential applications beyond oncology . In vitro studies have highlighted its ability to increase DNA damage accumulation and inhibit DNA repair mechanisms, thereby potentiating the effects of other therapeutic agents.

The synthesis of AG14361 involves complex organic chemistry techniques. While specific synthetic routes are proprietary or not fully disclosed in public literature, it typically includes steps such as:

  • Formation of key intermediates through nucleophilic substitution reactions.
  • Coupling reactions to build the core structure.
  • Purification processes including chromatography to isolate the final product.
    The details of these methods can vary based on the desired purity and yield.

AG14361 is primarily used in cancer research as a PARP-1 inhibitor. Its applications include:

  • Cancer Therapy: Enhancing the effectiveness of chemotherapy and radiotherapy by increasing tumor cell sensitivity to DNA-damaging agents.
  • Transplant Medicine: Potentially improving outcomes in organ transplantation by modulating immune responses .
  • Research Tool: Utilized in laboratory settings to study DNA repair mechanisms and cellular responses to genotoxic stress.

Studies involving AG14361 have focused on its interactions with various chemotherapeutic agents and biological systems. For instance:

  • Chemotherapeutic Agents: AG14361 has been shown to synergistically enhance the effects of drugs like topotecan and temozolomide, leading to increased cytotoxicity and reduced cell viability in cancer cell lines .
  • Immune Cells: Research indicates that AG14361 can stabilize regulatory T cells during allograft procedures, suggesting its role in modulating immune responses .

AG14361 shares similarities with other PARP inhibitors but stands out due to its potency and specific biochemical interactions. Here are some comparable compounds:

Compound NameMechanism of ActionPotency (Ki)Unique Features
OlaparibPARP-1 inhibitor5 nMFirst approved PARP inhibitor for cancer
RucaparibPARP-1 inhibitor0.5 nMApproved for BRCA-mutated cancers
NiraparibPARP-1 inhibitor0.7 nMEffective in maintenance therapy
TalazoparibPARP-1 inhibitor0.2 nMKnown for its strong antitumor activity

AG14361 is unique due to its specific mechanism that enhances the effects of topoisomerase I poisons while maintaining a distinct profile compared to other inhibitors like Olaparib and Rucaparib, which may have broader or different applications in clinical settings.

PARP-1 Inhibition and Base Excision Repair (BER) Disruption

The primary mechanism through which AG14361 exerts its effects involves the competitive inhibition of PARP-1 catalytic activity. This inhibition fundamentally disrupts the base excision repair pathway, which serves as the predominant cellular mechanism for repairing single-strand DNA breaks arising from oxidative stress, alkylation damage, and spontaneous base modifications [5] [6] [7].

AG14361 binds to the nicotinamide adenine dinucleotide binding site of PARP-1 with extraordinary affinity, preventing the enzyme from catalyzing the transfer of ADP-ribose units to target proteins [1] [2]. This inhibition blocks the formation of poly(ADP-ribose) chains that normally serve as recruitment signals for downstream repair factors. The disruption of this signaling cascade represents the most likely mechanism for the potentiation of topoisomerase I poison-mediated cytotoxicity observed in multiple cellular systems [5].

In experimental studies using Chinese hamster ovary cells deficient in various DNA repair pathways, AG14361 significantly potentiated camptothecin-mediated cytotoxicity in all cell lines except those deficient in base excision repair, confirming that the compound's primary mechanism involves PARP-1-dependent base excision repair pathways [5]. This selectivity demonstrates the specificity of AG14361 for this particular DNA repair mechanism.

Role in Single-Strand Break (SSB) Repair

Single-strand break repair represents a critical cellular process in which PARP-1 functions as both a sensor and coordinator of the repair response. Upon detection of single-strand breaks, PARP-1 rapidly binds to the damaged DNA and undergoes conformational changes that stimulate its catalytic activity [7] [8]. The resulting poly(ADP-ribose) modifications serve multiple functions: they facilitate the recruitment of essential repair proteins, modify chromatin structure to allow access to the damaged site, and coordinate the sequential steps of the repair process.

AG14361 disrupts this coordinated response by preventing PARP-1 from synthesizing poly(ADP-ribose) chains. This inhibition leads to the accumulation of unrepaired single-strand breaks, which can be converted to more cytotoxic double-strand breaks during DNA replication [5] [7] [9]. The compound demonstrates remarkable potency in this context, with concentrations as low as 0.4 μM achieving greater than 85% inhibition of cellular PARP-1 activity without affecting the expression of over 6800 genes, indicating specific targeting of the DNA repair function [1].

The temporal dynamics of single-strand break repair are particularly sensitive to AG14361 treatment. Following exposure to DNA-damaging agents such as camptothecin, cells normally exhibit rapid repair of induced strand breaks. However, AG14361 treatment results in a 62% inhibition of repair within 10 minutes of damage removal, leading to a 20% increase in the net accumulation of DNA strand breaks after 16 hours of continuous exposure [5]. This persistence of DNA damage underlies the enhanced cytotoxicity observed in combination treatments.

Impact on Double-Strand Break (DSB) Repair Dynamics

While PARP-1 is primarily associated with single-strand break repair, its inhibition by AG14361 has profound consequences for double-strand break repair dynamics. The conversion of unrepaired single-strand breaks to double-strand breaks during DNA replication represents a key mechanism by which PARP-1 inhibition enhances cellular sensitivity to DNA-damaging agents [10] [9].

AG14361 treatment significantly impairs the cellular capacity for double-strand break repair through multiple mechanisms. When combined with DNA-dependent protein kinase inhibitors such as NU7026, AG14361 prevents up to 90% of DNA double-strand break rejoining, even 24 hours post-irradiation [9]. This dramatic inhibition reflects the synergistic interaction between PARP-1 and DNA-PK pathways in maintaining genomic stability.

The compound's impact on double-strand break repair is particularly pronounced in cells with deficiencies in homologous recombination. BRCA2-deficient cells demonstrate 20-fold greater sensitivity to AG14361-induced cytotoxicity compared to BRCA2-proficient cells, illustrating the synthetic lethal interaction between PARP-1 inhibition and homologous recombination deficiency [10]. This selective toxicity has formed the basis for targeted cancer therapy approaches using PARP inhibitors.

Cross-Talk with DNA-Dependent Protein Kinase (DNA-PK)

The interaction between PARP-1 and DNA-dependent protein kinase represents a critical aspect of AG14361's mechanism of action. These two DNA repair enzymes demonstrate both cooperative and competitive interactions in the cellular response to DNA damage, with AG14361 treatment revealing the complex nature of their relationship [9] [8] [11].

DNA-PK consists of the catalytic subunit DNA-PKcs and the regulatory Ku70/Ku80 heterodimer, which together form the core machinery for non-homologous end joining repair of double-strand breaks. PARP-1 and DNA-PK have been shown to form physical complexes loaded on DNA, with electron microscopy studies revealing that PARP-1 binding induces substantial conformational changes in DNA-PK synaptic dimer assemblies [8].

AG14361 treatment exposes the functional interdependence of these pathways through several mechanisms. In cells proficient for both PARP-1 and DNA-PK, individual inhibition of either enzyme results in measurable radiosensitization, but combined inhibition produces additive effects that exceed the sum of individual contributions [9]. This additivity suggests that PARP-1 and DNA-PK operate in partially overlapping but distinct repair pathways.

The cross-talk between these systems is further demonstrated by the observation that PARP-1 inhibition by AG14361 does not further retard DNA repair in cells already lacking DNA-PK function, and conversely, DNA-PK inhibition has minimal additional impact in PARP-1-deficient cells [8]. This epistatic relationship indicates that these enzymes function either in the same pathway or in a closely cooperative manner during double-strand break repair.

Biochemical studies have revealed that the interaction between PARP-1 and DNA-PK involves reciprocal regulation under specific conditions. In the presence of both ATP and NAD+ substrates, neither enzyme significantly affects the activity of the other. However, in substrate-limited conditions, competitive inhibition occurs: DNA-PK can inhibit PARP-1 activity by 25-50% in the absence of ATP, while PARP-1 can inhibit DNA-PK activity by 75% in the absence of NAD+ [11]. AG14361 treatment mimics the NAD+-deficient condition, thus promoting DNA-PK inhibition of PARP-1-dependent processes.

Modulation of Non-Homologous End Joining (NHEJ)

Non-homologous end joining represents the predominant pathway for double-strand break repair in mammalian cells, particularly during the G1 and G0 phases of the cell cycle. AG14361 modulates this pathway through multiple mechanisms that involve both direct effects on NHEJ components and indirect effects mediated through altered chromatin structure and protein recruitment [12] [13].

The classical NHEJ pathway involves the sequential action of the Ku70/Ku80 heterodimer for DNA end recognition, DNA-PKcs for end synapsis and processing, and DNA ligase IV in complex with XRCC4 for final ligation. PARP-1 has been implicated in both supporting and competing with this pathway, depending on the specific cellular context and the nature of the DNA damage [8] [13].

AG14361 treatment influences NHEJ through several distinct mechanisms. The compound's inhibition of PARP-1 activity prevents the poly(ADP-ribose)-mediated recruitment of alternative end-joining factors, thereby potentially channeling repair toward the classical NHEJ pathway [12]. However, this effect is complicated by the cross-talk with DNA-PK, which can result in overall inhibition of end-joining capacity when both systems are compromised.

The alternative end-joining pathway, which operates independently of classical NHEJ components, relies heavily on PARP-1 activity for the recruitment of DNA ligase III and XRCC1 [13]. AG14361 treatment effectively blocks this alternative pathway by preventing PARP-1-mediated recruitment of these repair factors. This selective inhibition of alternative end-joining may explain the synthetic lethal interactions observed between PARP-1 inhibition and deficiencies in classical NHEJ components.

Studies using Cryptococcus neoformans as a model system have demonstrated that AG14361 can enhance homologous recombination rates to over 50% by transiently inhibiting NHEJ processes [12]. This enhancement reflects the competition between homologous recombination and NHEJ pathways for the repair of double-strand breaks. By selectively inhibiting NHEJ through PARP-1 inhibition, AG14361 tips the balance toward homologous recombination-mediated repair.

The modulation of NHEJ by AG14361 has important implications for the cellular response to ionizing radiation and other DNA-damaging agents. The compound's ability to prevent up to 90% of double-strand break rejoining when combined with DNA-PK inhibitors demonstrates the critical importance of both classical and alternative end-joining pathways in maintaining genomic stability [9]. This profound inhibition of end-joining capacity underlies the radiosensitizing effects observed in multiple experimental systems.

ParameterValueReference
Molecular Weight320.4 g/mol [1] [2] [3] [4]
Ki (PARP-1)<5 nM [1] [2] [3] [4]
IC50 (Intact cells)14 nM [1] [2]
Selectivity>1000-fold vs benzamides [1] [2]
BER DisruptionPrimary mechanism [5] [6] [7]
SSB Repair Inhibition62% at 10 minutes [5]
DSB Repair Inhibition90% (with NU7026) [9]
BRCA2-deficient sensitivity20-fold increase [10]
Repair PathwayAG14361 EffectMechanismReference
Base Excision RepairDisruptionPARP-1 inhibition [5] [6] [7]
Single-Strand Break RepairImpairmentPAR synthesis blockade [5] [7] [9]
Double-Strand Break RepairInhibitionDNA-PK cross-talk [9] [8] [11]
Homologous RecombinationEnhancementNHEJ suppression [10] [12]
Non-Homologous End JoiningModulationAlternative pathway blocking [12] [13]
Protein TargetInteraction TypeFunctional ImpactReference
PARP-1Direct inhibitionCatalytic activity loss [5] [7] [1] [2]
XRCC1Recruitment disruptionDelayed repair response [14] [15]
DNA-PKFunctional cross-talkAdditive radiosensitization [9] [8] [11]
Ku70/80Pathway interferenceNHEJ disruption [8] [12]
MRN ComplexRecruitment impairmentDSB repair deficiency [16]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

320.16371127 g/mol

Monoisotopic Mass

320.16371127 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

48N0U0K50I

Other CAS

328543-09-5

Wikipedia

Ag-14361

Dates

Last modified: 08-15-2023
1: Smith LM, Willmore E, Austin CA, Curtin NJ. The novel poly(ADP-Ribose) polymerase inhibitor, AG14361, sensitizes cells to topoisomerase I poisons by increasing the persistence of DNA strand breaks. Clin Cancer Res. 2005 Dec 1;11(23):8449-57. PubMed PMID: 16322308.
2: Curtin NJ, Wang LZ, Yiakouvaki A, Kyle S, Arris CA, Canan-Koch S, Webber SE, Durkacz BW, Calvert HA, Hostomsky Z, Newell DR. Novel poly(ADP-ribose) polymerase-1 inhibitor, AG14361, restores sensitivity to temozolomide in mismatch repair-deficient cells. Clin Cancer Res. 2004 Feb 1;10(3):881-9. PubMed PMID: 14871963.
3: Calabrese CR, Almassy R, Barton S, Batey MA, Calvert AH, Canan-Koch S, Durkacz BW, Hostomsky Z, Kumpf RA, Kyle S, Li J, Maegley K, Newell DR, Notarianni E, Stratford IJ, Skalitzky D, Thomas HD, Wang LZ, Webber SE, Williams KJ, Curtin NJ. Anticancer chemosensitization and radiosensitization by the novel poly(ADP-ribose) polymerase-1 inhibitor AG14361. J Natl Cancer Inst. 2004 Jan 7;96(1):56-67. PubMed PMID: 14709739.

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